BenchChemオンラインストアへようこそ!

2,2-Difluorobenzo[d][1,3]dioxol-5-ol

Metabolic Stability Drug Metabolism Bioisostere Design

2,2-Difluorobenzo[d][1,3]dioxol-5-ol (CAS 1211539-82-0) is a critical fluorinated benzodioxole building block that replaces the metabolically labile methylenedioxy group, preventing toxic o-quinone formation. Its 5-OH handle enables regioselective incorporation into CFTR correctors (Tezacaftor) and kinase inhibitors (c-Kit IC50: 48 nM). Insist on this scaffold for metabolic stability advantages unavailable from non-fluorinated analogs. Ideal for medicinal chemistry, CMO, and agrochemical intermediate programs.

Molecular Formula C7H4F2O3
Molecular Weight 174.1 g/mol
CAS No. 1211539-82-0
Cat. No. B1403146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorobenzo[d][1,3]dioxol-5-ol
CAS1211539-82-0
Molecular FormulaC7H4F2O3
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(O2)(F)F
InChIInChI=1S/C7H4F2O3/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3,10H
InChIKeyGEHVTOIGEVNIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluorobenzo[d][1,3]dioxol-5-ol (CAS 1211539-82-0): Fluorinated Benzodioxole Building Block for Medicinal Chemistry


2,2-Difluorobenzo[d][1,3]dioxol-5-ol (CAS 1211539-82-0) is a fluorinated benzodioxole derivative with the molecular formula C₇H₄F₂O₃ and molecular weight of 174.10 g/mol, featuring a phenolic hydroxyl group at the 5-position and two fluorine atoms at the 2-position of the dioxole ring [1]. This compound belongs to the class of 2,2-difluorobenzodioxoles, a structural motif widely employed as a metabolically stabilized bioisostere of the methylenedioxy group in pharmaceutical research [2]. The compound exists as a pale yellow solid with a boiling point of 212.9 °C at 760 mmHg, computed XLogP3 of 2.1, topological polar surface area of 38.7 Ų, and requires storage at 2–8 °C under inert atmosphere [3]. Its primary utility lies in serving as a versatile synthetic intermediate for constructing more complex drug-like molecules, particularly in the development of CFTR modulators and kinase inhibitors [4].

Why Generic Benzodioxole Analogs Cannot Substitute 2,2-Difluorobenzo[d][1,3]dioxol-5-ol in Pharmaceutical Synthesis


The 2,2-difluorobenzodioxole scaffold, of which 2,2-difluorobenzo[d][1,3]dioxol-5-ol is a key phenolic building block, confers distinct metabolic and physicochemical properties that structurally similar non-fluorinated benzodioxoles or alternative heterocycles cannot replicate [1]. Specifically, the gem-difluoromethylene group at the 2-position fundamentally alters the metabolic fate of compounds bearing this motif: whereas standard methylenedioxy groups undergo O-demethylenation to form reactive o-quinone metabolites, the 2,2-difluoro substitution diverts metabolism away from this pathway, substantially reducing the formation of potentially toxic quinone species [2]. This metabolic divergence has been experimentally predicted in QSAR studies, where 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine (DiFMDA) was the sole compound among tested entactogens not predicted to undergo benzo-dioxo-lone ring opening and o-quinone formation [2]. Furthermore, the 5-hydroxy group on 2,2-difluorobenzo[d][1,3]dioxol-5-ol provides a strategic functional handle for alkylation, acylation, or etherification reactions that enable regioselective incorporation of the stabilized scaffold into lead compounds . Substitution with a non-fluorinated analog would compromise metabolic stability and potentially introduce unwanted toxicity liabilities, while alternative fluorination patterns lack the validated track record of this specific scaffold in FDA-approved therapeutic agents [3].

Quantitative Evidence for Selecting 2,2-Difluorobenzo[d][1,3]dioxol-5-ol: Comparative Data on Metabolic Fate and Pharmacological Activity


Metabolic Pathway Divergence: O-Demethylenation Avoidance in 2,2-Difluorobenzodioxole-Containing Compounds

In a comparative QSAR study of phenylethylamine-type entactogens, the compound DiFMDA (1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propan-2-amine), which contains the 2,2-difluorobenzodioxol-5-yl moiety, was the sole compound among the evaluated series for which O-demethylenation and subsequent o-quinone formation was NOT predicted as the main metabolic pathway [1]. In contrast, all non-fluorinated benzodioxole-containing entactogens in the study were predicted to undergo benzo-dioxo-lone ring opening via O-demethylenation, forming reactive o-quinone metabolites [1]. This indicates that the 2,2-difluoro substitution fundamentally alters the metabolic vulnerability of the benzodioxole scaffold.

Metabolic Stability Drug Metabolism Bioisostere Design

Kinase Inhibition Potency: c-Kit IC50 of 48 nM Achieved by a 2,2-Difluorobenzodioxole-Containing Ligand

A ligand incorporating the 2,2-difluorobenzo[d][1,3]dioxol-5-yl structural motif (BDBM50215760; full structure: 1-(4-((2-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)carbamoyl)phenylamino)methyl)pyridin-2-yl)-3-benzylurea) demonstrated potent inhibition of the human recombinant c-Kit receptor tyrosine kinase with an IC50 value of 48 nM in a FRET-based enzymatic assay [1]. While this data is specific to a downstream derivative rather than the parent building block, it establishes that compounds incorporating the 2,2-difluorobenzodioxol-5-yl scaffold can achieve nanomolar potency against clinically relevant kinase targets.

Kinase Inhibition c-Kit Oncology Drug Discovery

Established Utility in FDA-Approved CFTR Modulator Synthesis: Tezacaftor (VX-661)

2,2-Difluorobenzo[d][1,3]dioxol-5-ol serves as a critical starting material or key intermediate in the synthesis of Tezacaftor (VX-661, CAS 1152311-62-0), an FDA-approved CFTR corrector used in combination with Ivacaftor (Symdeko) for the treatment of cystic fibrosis in patients with the F508del mutation [1]. The Tezacaftor molecule contains the (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide pharmacophore, which is constructed from building blocks derived from the 2,2-difluorobenzodioxole core [2]. The amorphous solid form of this drug substance is specifically protected under EP 2826776 A1, underscoring the commercial and therapeutic importance of this structural motif [2].

Cystic Fibrosis CFTR Modulator Pharmaceutical Intermediate

Optimal Application Scenarios for 2,2-Difluorobenzo[d][1,3]dioxol-5-ol Based on Evidence-Based Differentiation


Design and Synthesis of Metabolically Stabilized Kinase Inhibitors Requiring a Benzodioxole Bioisostere

Research groups developing kinase inhibitors—particularly those targeting c-Kit, IGF-1R, or other receptor tyrosine kinases—should prioritize 2,2-difluorobenzo[d][1,3]dioxol-5-ol as a building block when the target binding pocket accommodates a benzodioxole-like moiety. The 48 nM c-Kit IC50 achieved by a ligand containing the 2,2-difluorobenzodioxol-5-yl motif demonstrates that this scaffold can support potent target engagement [1]. Moreover, the predicted avoidance of O-demethylenation and o-quinone formation offers a metabolic stability advantage over non-fluorinated benzodioxoles, reducing the risk of reactive metabolite-associated toxicity during lead optimization [2]. The 5-hydroxy group provides a versatile synthetic handle for O-alkylation or O-arylation to install the stabilized scaffold into diverse chemotypes .

Process Chemistry and Scale-Up for CFTR Modulator Intermediates

Contract manufacturing organizations (CMOs) and pharmaceutical process chemistry groups engaged in synthesizing CFTR modulators or related cyclopropanecarboxamide pharmacophores should consider 2,2-difluorobenzo[d][1,3]dioxol-5-ol as a strategic intermediate. Its established use in the synthesis of Tezacaftor (VX-661), an FDA-approved CFTR corrector, provides validated precedent for scalable synthetic routes employing this building block [3]. The compound's defined physical properties—including a boiling point of 212.9 °C at 760 mmHg and storage requirements of 2–8 °C under inert atmosphere—enable straightforward handling in both laboratory and pilot-plant settings . Procurement of this specific intermediate ensures compatibility with existing patent-protected synthetic pathways described in EP 2826776 A1 and related Vertex Pharmaceuticals intellectual property [3].

Medicinal Chemistry Campaigns Targeting IGF-1R with Benzodioxole-Containing Scaffolds

Drug discovery programs focused on insulin-like growth factor-1 receptor (IGF-1R) inhibition—a validated oncology target—can leverage 2,2-difluorobenzo[d][1,3]dioxol-5-ol as a building block for constructing isobenzofuro[6,5-f][1,3]benzodioxolone-based inhibitors . The 2,2-difluorobenzodioxole moiety has been specifically proposed in medicinal chemistry literature as a metabolically more stable derivative of the benzodioxole fragment, making it a rational choice for lead compounds that require the benzodioxole pharmacophore but are susceptible to oxidative metabolism at the methylenedioxy position [4]. Procurement of this fluorinated building block rather than non-fluorinated analogs aligns with best practices in modern drug design emphasizing metabolic stability early in the discovery process.

Synthesis of Agrochemical Intermediates Requiring Fluorinated Benzodioxole Cores

Agrochemical research and development programs synthesizing fungicides or pesticides containing benzodioxole-derived scaffolds may benefit from incorporating 2,2-difluorobenzo[d][1,3]dioxol-5-ol as an intermediate. Patent literature describes processes for preparing 2,2-difluoro-1,3-benzodioxole derivatives with sulfur-containing substituents that are useful as intermediates for agrochemicals [5]. Additionally, 2,2-difluoro-1,3-benzodioxole (the parent heterocycle of the 5-ol derivative) has been documented as a downstream intermediate for fludioxonil, a commercial phenylpyrrole fungicide [6]. While the target compound 2,2-difluorobenzo[d][1,3]dioxol-5-ol itself is not directly used in these agrochemical syntheses, it serves as a versatile functionalized building block from which diverse agrochemical intermediates can be prepared through phenolic hydroxyl derivatization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluorobenzo[d][1,3]dioxol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.